3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]propanehydrazide
Description
The compound 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]propanehydrazide belongs to a class of hydrazide derivatives featuring a pyrazolone core and a substituted benzylidene moiety. Its structure includes:
- A propanehydrazide linker, facilitating conjugation between the pyrazolone and aromatic systems.
- A (2,4,5-trimethoxyphenyl)methylidene substituent, contributing electron-donating methoxy groups that enhance lipophilicity and influence π-π stacking interactions.
Synthetic routes for analogous compounds (e.g., ) typically involve condensation of pyrazolone-derived hydrazides with aromatic aldehydes under reflux conditions in ethanol .
Properties
IUPAC Name |
3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5/c1-10-12(17(23)21-19-10)5-6-16(22)20-18-9-11-7-14(25-3)15(26-4)8-13(11)24-2/h7-9,12H,5-6H2,1-4H3,(H,20,22)(H,21,23)/b18-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCITJCRJIVETE-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1CCC(=O)NN=CC2=CC(=C(C=C2OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=O)C1CCC(=O)N/N=C/C2=CC(=C(C=C2OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]propanehydrazide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the trimethoxyphenyl group. The final step involves the formation of the hydrazide linkage. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler hydrazides or amines.
Scientific Research Applications
3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]propanehydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares structural motifs with several derivatives, differing primarily in substituents on the aromatic ring and the pyrazolone core. Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Electronic Effects: The trimethoxyphenyl group in the target compound provides strong electron-donating effects, which may stabilize charge-transfer complexes or enhance binding to hydrophobic pockets in biological targets .
Lipophilicity and Solubility: The trimethoxyphenyl substituent increases lipophilicity compared to the unsubstituted benzylidene analog (), which could improve membrane permeability but reduce aqueous solubility . The 4-diethylaminophenyl derivative () exhibits enhanced solubility in polar media due to its tertiary amine group .
Biological Implications: Compounds with trimethoxyphenyl groups (e.g., combretastatin analogs in ) are associated with microtubule disruption and anticancer activity .
Research Findings and Methodological Considerations
Computational and Crystallographic Analysis:
Biological Activity
The compound 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]propanehydrazide is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazole ring and a hydrazide moiety. Its molecular formula is , with a molecular weight of approximately 320.36 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially influencing its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Notably, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:
- MCF7 (breast cancer) : IC50 values reported around 3.79 µM.
- A549 (lung cancer) : Compounds derived from pyrazole structures demonstrated IC50 values ranging from 26 µM to 49.85 µM against A549 cells .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research indicates that pyrazole derivatives exhibit broad-spectrum activity against various pathogens:
- MIC Values : Some derivatives showed minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against bacterial strains .
- Mechanism : The mechanism often involves the inhibition of bacterial DNA gyrase, which is crucial for DNA replication .
Anti-inflammatory Effects
Anti-inflammatory properties are another area where pyrazole derivatives excel. The compound may stabilize cell membranes and reduce inflammation markers:
- HRBC Membrane Stabilization : Studies have shown stabilization percentages ranging from 86.70% to 99.25% in various assays .
Antioxidant Activity
Antioxidant properties are critical for reducing oxidative stress in cells:
- DPPH Scavenging Activity : Compounds similar to the target compound exhibited DPPH scavenging percentages between 84.16% and 90.52%, indicating strong free radical scavenging abilities .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study examining the anticancer efficacy of pyrazole derivatives, the target compound was evaluated alongside other similar structures against multiple cancer cell lines, including MCF7 and A549. The results indicated that modifications in the side chains significantly affected the cytotoxicity profiles, with certain derivatives outperforming established chemotherapeutics.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression.
- Induction of Apoptosis : Many pyrazole derivatives promote apoptotic pathways in cancer cells.
- Modulation of Inflammatory Pathways : Anti-inflammatory activities are linked to the modulation of cytokine release and inhibition of pro-inflammatory mediators.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
